molecular formula C16H20N2O2 B2901314 N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-68-6

N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2901314
CAS No.: 2270918-68-6
M. Wt: 272.348
InChI Key: DAEZHSCMDUGEOK-UHFFFAOYSA-N
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Description

N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring, an acetyl group, and a prop-2-enamide moiety

Mechanism of Action

The mechanism of action of “N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide” is similar to that of other opioid analgesics. It works by binding to opioid receptors in the brain, which are involved in the perception of pain .

Safety and Hazards

“N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide” is a potent opioid analgesic and, like other opioids, it carries risks of addiction, overdose, and death. It is a Schedule I controlled substance in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the acetylated piperidine derivative with prop-2-enamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-acetyl-2-(morpholin-1-yl)phenyl]prop-2-enamide
  • N-[5-acetyl-2-(pyrrolidin-1-yl)phenyl]prop-2-enamide
  • N-[5-acetyl-2-(azepan-1-yl)phenyl]prop-2-enamide

Uniqueness

N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds with different heterocyclic rings, the piperidine derivative may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-acetyl-2-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-16(20)17-14-11-13(12(2)19)7-8-15(14)18-9-5-4-6-10-18/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEZHSCMDUGEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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